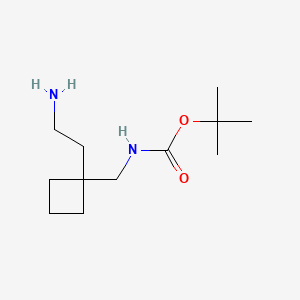
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is a chemical compound with the molecular formula C8H15ClF2N It is a derivative of cycloheptane, where a difluoromethyl group and an amine group are attached to the first carbon atom, and it is stabilized as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride typically involves the difluoromethylation of cycloheptanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to form the amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may act as an inhibitor or modulator of certain pathways, depending on its structure and the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Difluoromethyl)cyclopropan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclobutan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclopentan-1-aminehydrochloride
Uniqueness
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H16ClF2N |
|---|---|
Poids moléculaire |
199.67 g/mol |
Nom IUPAC |
1-(difluoromethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-7(10)8(11)5-3-1-2-4-6-8;/h7H,1-6,11H2;1H |
Clé InChI |
PLZRJJCNXSBXAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

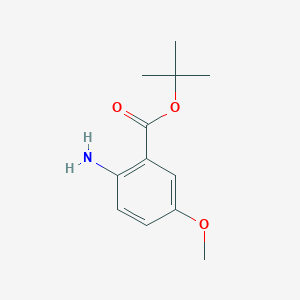
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/no-structure.png)
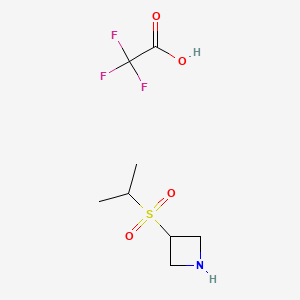
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
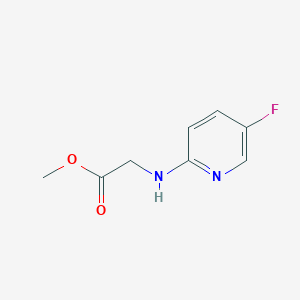
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
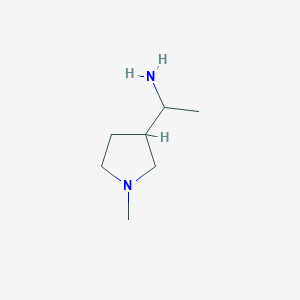
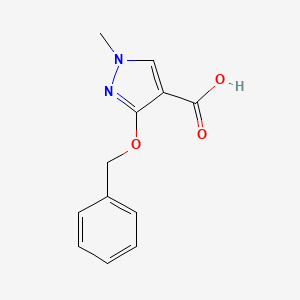
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
